molecular formula C6H7N3O2 B1269485 5-Methyl-3-nitropyridin-2-amine CAS No. 7598-26-7

5-Methyl-3-nitropyridin-2-amine

Cat. No. B1269485
CAS RN: 7598-26-7
M. Wt: 153.14 g/mol
InChI Key: ZJKGRSJMFDIRPX-UHFFFAOYSA-N
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Patent
US05620978

Procedure details

A mixture of 38 (790 mg, 5.17 mmol), methanol (60 mL), and 5% Pd-C (70 mg) was shaken under H2 (20-30 psi) for 3 h, then filtered and evaporated to give 629 mg (99%) of the diamine 39 as a black thick oil. 1H NMR (CDCl3) δ2.160 (s, 3H), 3.308 (bs, 2H), 4.160 (bs, 2H), 6.740 (s, 1H), 7.459 (s, 1H). It was used for the next reaction without further purification.
Name
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[CH:4][N:3]=1>[Pd].CO>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([CH3:11])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
790 mg
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])C
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken under H2 (20-30 psi) for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C(C=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 629 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.